molecular formula C25H21F2N3O3 B2986996 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013758-39-8

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2986996
CAS No.: 1013758-39-8
M. Wt: 449.458
InChI Key: CDWQRFVNNCWKLN-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H21F2N3O3 and its molecular weight is 449.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to the one have been synthesized and characterized, with a focus on exploring their potential cytotoxic activities against various cancer cell lines. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Similarly, Hassan et al. (2015) explored the synthesis and cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines (Hassan et al., 2015).

Anticancer Activity

New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone scaffolds have been synthesized and shown promising anticancer activity against several human cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Biointerface Research in Applied Chemistry, 2020).

Pharmacological Potential

Further research has delved into the pharmacological potential of related compounds. For instance, the role of Orexin-1 Receptor mechanisms on compulsive food consumption was explored, indicating the diverse biological activities these compounds can exhibit (Piccoli et al., 2012).

Fluorescent Properties for Antitumoral Studies

The fluorescence properties of potential antitumoral compounds have been studied, providing insights into their interactions with cellular components and their potential mechanisms of action (Castanheira et al., 2011).

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O3/c1-32-22-10-8-21(9-11-22)28-24(31)23-15-30(14-17-4-2-6-19(26)12-17)29-25(23)33-16-18-5-3-7-20(27)13-18/h2-13,15H,14,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWQRFVNNCWKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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